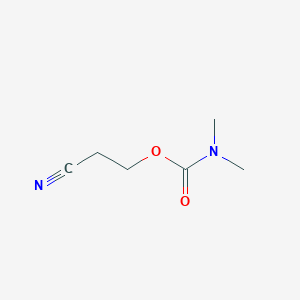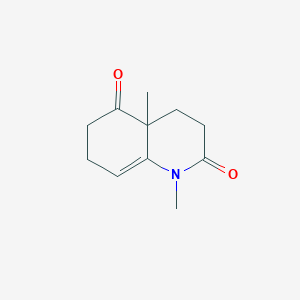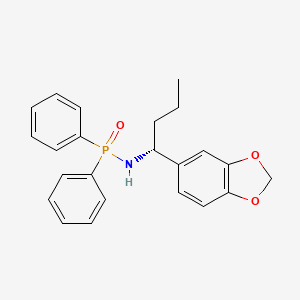
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine is a complex organic compound characterized by the presence of a benzodioxole ring, a diphenylphosphoryl group, and a butan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Diphenylphosphoryl Group: The diphenylphosphoryl group can be introduced via a phosphorylation reaction using diphenylphosphoryl chloride and a suitable base.
Attachment of the Butan-1-amine Moiety: The final step involves the coupling of the benzodioxole and diphenylphosphoryl intermediates with butan-1-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or phosphoryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or phosphoryl derivatives.
科学研究应用
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine: shares structural similarities with other benzodioxole derivatives and diphenylphosphoryl compounds.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide.
Diphenylphosphoryl Compounds: Compounds containing the diphenylphosphoryl group, such as diphenylphosphoryl azide.
Uniqueness
- The unique combination of the benzodioxole ring, diphenylphosphoryl group, and butan-1-amine moiety in this compound provides distinct chemical and biological properties.
- Its specific stereochemistry (1R) may confer unique interactions with molecular targets, differentiating it from other similar compounds.
属性
CAS 编号 |
398453-29-7 |
|---|---|
分子式 |
C23H24NO3P |
分子量 |
393.4 g/mol |
IUPAC 名称 |
(1R)-1-(1,3-benzodioxol-5-yl)-N-diphenylphosphorylbutan-1-amine |
InChI |
InChI=1S/C23H24NO3P/c1-2-9-21(18-14-15-22-23(16-18)27-17-26-22)24-28(25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-16,21H,2,9,17H2,1H3,(H,24,25)/t21-/m1/s1 |
InChI 键 |
DXITXGWDDBOVOC-OAQYLSRUSA-N |
手性 SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


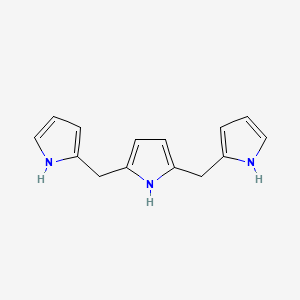
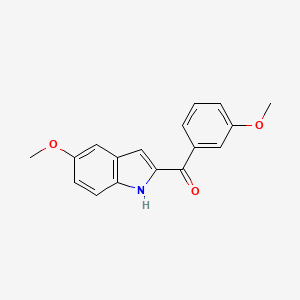
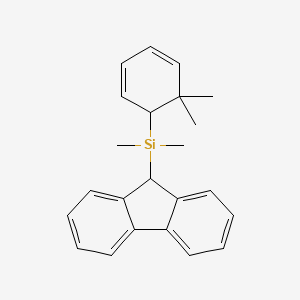
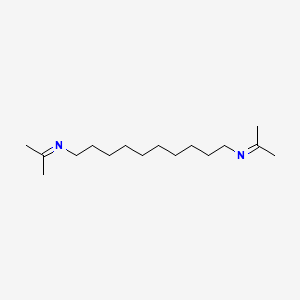
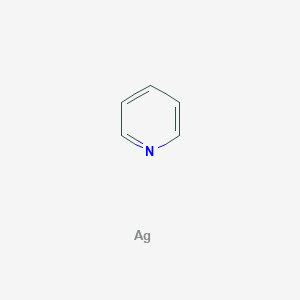
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
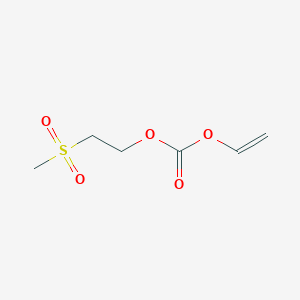
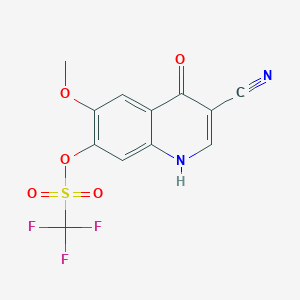

![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
